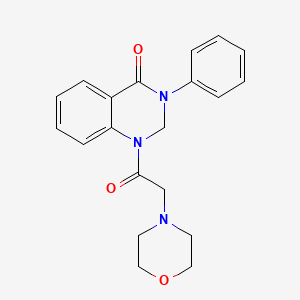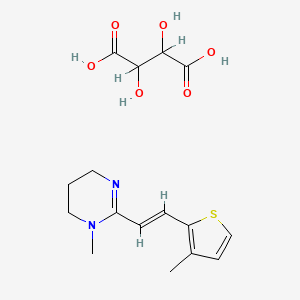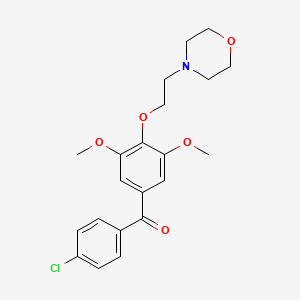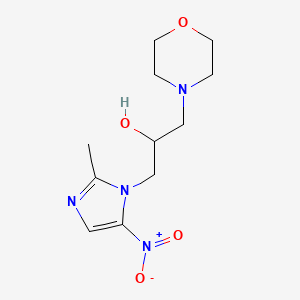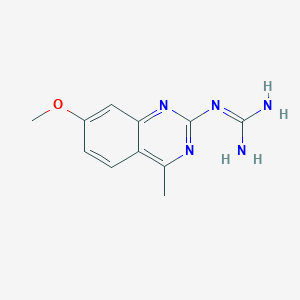
Mpo-IN-28
概要
説明
MPO-IN-28は、主に好中球に見られる酵素であるミエロペルオキシダーゼの新規で強力な不可逆的阻害剤です。ミエロペルオキシダーゼは、過酸化水素と塩化物イオンから次亜塩素酸を生成することにより、体の免疫応答において重要な役割を果たします。 This compoundは、44ナノモルの阻害濃度(IC50)を持ち、ミエロペルオキシダーゼ活性を阻害する上で非常に効果的です .
科学的研究の応用
MPO-IN-28 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of myeloperoxidase inhibition and to develop new inhibitors with improved properties. In biology, this compound is used to investigate the role of myeloperoxidase in various physiological and pathological processes, such as inflammation and oxidative stress .
In medicine, this compound has potential therapeutic applications in treating diseases associated with excessive myeloperoxidase activity, such as cardiovascular diseases, rheumatoid arthritis, and certain cancers. In industry, this compound is used in the development of diagnostic assays and therapeutic agents targeting myeloperoxidase .
作用機序
MPO-IN-28は、メカニズムベースの阻害を通じてミエロペルオキシダーゼを不可逆的に阻害することによって効果を発揮します。これには、this compoundとミエロペルオキシダーゼの活性部位との間の共有結合の形成が含まれ、酵素の不活性化につながります。 このプロセスに関与する分子標的および経路には、ミエロペルオキシダーゼのヘム基と、this compoundの過酸化水素媒介酸化が含まれます .
類似の化合物との比較
類似の化合物: this compoundに類似する化合物には、4-アミノ安息香酸ヒドラジドや芳香族ヒドロキサム酸など、他のミエロペルオキシダーゼ阻害剤が含まれます。 これらの化合物は、類似の阻害メカニズムを共有していますが、その効力、選択性、薬物動態特性は異なります .
This compoundの独自性: this compoundは、その高い効力とミエロペルオキシダーゼの不可逆的阻害のために際立っています。 その独自の化学構造により、酵素の活性部位との強力で特異的な相互作用が可能になり、ミエロペルオキシダーゼ関連プロセスの研究と治療薬の開発のための貴重なツールとなります .
生化学分析
Biochemical Properties
Mpo-IN-28 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit myeloperoxidase, an enzyme involved in the production of reactive oxygen species. This inhibition is significant as it helps in reducing oxidative stress and inflammation. Additionally, this compound interacts with adenosine A2B receptors, blocking their activity, and with neuropeptide Y-like receptor 7, where it acts as an agonist .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting myeloperoxidase, this compound reduces the production of reactive oxygen species, thereby mitigating oxidative stress and inflammation. This compound also modulates the activity of adenosine A2B receptors and neuropeptide Y-like receptor 7, impacting cellular signaling and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of myeloperoxidase, inhibiting its enzymatic activity. This inhibition prevents the formation of reactive oxygen species, thereby reducing oxidative stress. Additionally, this compound acts as an antagonist to adenosine A2B receptors, blocking their signaling pathways. It also functions as an agonist for neuropeptide Y-like receptor 7, activating its signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on myeloperoxidase and its modulatory effects on adenosine A2B receptors and neuropeptide Y-like receptor 7. The extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits myeloperoxidase and modulates receptor activity without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It affects the redox balance within cells by inhibiting myeloperoxidase, thereby reducing the production of reactive oxygen species. This compound also influences mitochondrial metabolism and energy production, impacting cellular respiration and ATP synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall efficacy and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and vesicles, where it interacts with myeloperoxidase and other target proteins. This localization is crucial for its inhibitory effects on myeloperoxidase and its modulatory effects on receptor activity .
準備方法
合成経路と反応条件: MPO-IN-28の合成は、コア構造の調製から始まり、官能基の修飾が続く、いくつかのステップを含みます。反応条件には、通常、有機溶媒、触媒、および制御された温度の使用が含まれ、目的の化学的変換が確実に実行されます。 詳細な合成経路は、多くの場合、製造元によって所有されており、製造元によって異なる場合があります .
工業生産方法: this compoundの工業生産には、化合物の純度と収率を維持しながら、ラボの合成をより大規模にスケールアップすることが含まれます。 このプロセスには、一貫性と再現性を確保するために、反応条件、精製技術、品質管理対策の最適化が必要です .
化学反応の分析
反応の種類: MPO-IN-28は、酸化、還元、置換を含むさまざまな化学反応を起こします。 これらの反応は、化合物の構造を修飾し、その阻害特性を強化するために不可欠です .
一般的な試薬と条件: this compoundを含む反応で使用される一般的な試薬には、過酸化水素、塩化物イオン、およびさまざまな有機溶媒が含まれます。 反応条件には、多くの場合、目的の化学的変換を促進するために、制御された温度、pHレベル、触媒の存在が含まれます .
形成される主要な生成物: this compoundを含む反応から形成される主要な生成物には、その酸化形と還元形、および置換誘導体が含まれます。 これらの生成物は、化合物の阻害特性と潜在的な治療的用途を研究するために不可欠です .
科学研究アプリケーション
This compoundは、化学、生物学、医学、産業におけるその使用を含む、幅広い科学研究アプリケーションを持っています。化学では、ミエロペルオキシダーゼ阻害のメカニズムを研究し、特性が向上した新しい阻害剤を開発するために使用されます。 生物学では、this compoundは、炎症や酸化ストレスなど、さまざまな生理学的および病理学的プロセスにおけるミエロペルオキシダーゼの役割を調査するために使用されます .
医学では、this compoundは、心血管疾患、関節リウマチ、特定のがんなど、ミエロペルオキシダーゼの活性が高すぎることに関連する疾患の治療における潜在的な治療的用途を持っています。 産業では、this compoundは、ミエロペルオキシダーゼを標的とした診断アッセイと治療薬の開発に使用されています .
類似化合物との比較
Similar Compounds: Similar compounds to MPO-IN-28 include other myeloperoxidase inhibitors, such as 4-aminobenzoic acid hydrazide and aromatic hydroxamates. These compounds share similar inhibitory mechanisms but differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness of this compound: this compound stands out due to its high potency and irreversible inhibition of myeloperoxidase. Its unique chemical structure allows for a strong and specific interaction with the enzyme’s active site, making it a valuable tool for studying myeloperoxidase-related processes and developing therapeutic agents .
特性
IUPAC Name |
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMSSBTCGJZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Mpo-IN-28?
A1: this compound is a specific inhibitor of myeloperoxidase (MPO), an enzyme released by activated neutrophils. While MPO plays a role in the immune response, excessive MPO activity is associated with endothelial glycocalyx (EG) degradation. [] this compound binds to MPO and prevents it from interacting with its substrates, thereby reducing EG shedding. []
Q2: What evidence suggests that this compound could be beneficial in treating COVID-19?
A2: Studies have shown elevated levels of MPO and soluble EG proteins in the plasma of COVID-19 patients, with higher levels correlating with disease severity. [] This suggests that MPO-mediated EG damage may contribute to COVID-19 pathogenesis. In vitro experiments using primary human aortic endothelial cells demonstrated that treating COVID-19 plasma with this compound reduced syndecan-1 shedding, a marker of EG degradation. [] This suggests that MPO inhibition with this compound could protect against EG damage in COVID-19.
Q3: Are there other potential therapeutic applications for this compound?
A3: While the research on this compound in the context of COVID-19 is promising, further investigation is needed to explore its full therapeutic potential. Since MPO is implicated in other inflammatory diseases, this compound might hold promise for treating conditions where excessive MPO activity plays a detrimental role.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










